molecular formula C9H19NO4S B1264336 N,N-dihydroxytetrahomomethionine

N,N-dihydroxytetrahomomethionine

Cat. No. B1264336
M. Wt: 237.32 g/mol
InChI Key: BMIHHOYYQXWVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dihydroxytetrahomomethionine is an N,N-dihydroxy-alpha-amino acid having a 7-thiaoctyl substituent at the 2-position. It derives from a tetrahomomethionine. It is a conjugate acid of a N,N-dihydroxytetrahomomethioninate.

Scientific Research Applications

Methionine Metabolism in Mammals

Methionine metabolism in mammals involves the remethylation of homocysteine, with enzymes such as betaine-homocysteine methyltransferase and N5-methyltetrahydrofolate-homocysteine methyltransferase playing a significant role. This process is critical in regulating methionine levels in mammals, as observed in rat tissue studies (Finkelstein, Kyle, & Harris, 1971).

Methylation of Biogenic Amines

Methyltetrahydrofolic acid mediates N- and O-methylation of biogenic amines, which is a significant reaction in both mammalian and avian tissues. This mechanism suggests an alternative methyl donor, potentially more efficient than S-adenosylmethionine (Banerjee & Snyder, 1973).

Sulfur-Containing Amino Acids Overview

Sulfur-containing amino acids like methionine and cysteine are crucial in various biological functions. Methionine, specifically, is pivotal in initiating the synthesis of eukaryotic proteins. Its metabolism begins with activation to S-adenosylmethionine, highlighting its versatility in cellular biochemistry (Brosnan & Brosnan, 2006).

Role in Methionine Metabolism Regulation

The regulation of methionine metabolism involves complex interactions between various enzymes and pathways, as observed in the effects of nitrous oxide and dietary methionine on enzyme activities related to methionine regulation (Frontiera, Stabler, Kolhouse, & Allen, 1994).

Impact on Human Health

The dysregulation of methionine metabolism, particularly in remethylation disorders, can lead to severe health consequences. Early detection and treatment, as observed in newborn screening studies, can significantly improve outcomes in conditions like homocysteine remethylation disorders (Wong et al., 2015).

Enzymatic Activities in Brain Metabolism

Enzymatic activities involving methionine and homocysteine remethylation are essential in brain metabolism. The specific activities of these enzymes vary across different tissues and developmental stages in Rhesus monkeys, indicating their significance in neurodevelopment (Sturman, Gaull, & Niemann, 1976).

properties

Product Name

N,N-dihydroxytetrahomomethionine

Molecular Formula

C9H19NO4S

Molecular Weight

237.32 g/mol

IUPAC Name

2-(dihydroxyamino)-8-methylsulfanyloctanoic acid

InChI

InChI=1S/C9H19NO4S/c1-15-7-5-3-2-4-6-8(9(11)12)10(13)14/h8,13-14H,2-7H2,1H3,(H,11,12)

InChI Key

BMIHHOYYQXWVEG-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCC(C(=O)O)N(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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